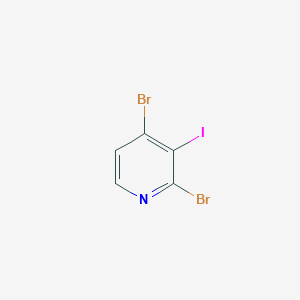

2,4-Dibromo-3-iodopyridine

Description

2,4-Dibromo-3-iodopyridine (CAS: 1353056-48-0) is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂IN and a molecular weight of 362.79 g/mol. It features bromine substituents at the 2- and 4-positions and an iodine atom at the 3-position of the pyridine ring. This compound is primarily used in pharmaceutical and agrochemical research as a versatile intermediate for cross-coupling reactions, owing to its multiple halogen substituents that enable regioselective functionalization.

Properties

IUPAC Name |

2,4-dibromo-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJDIVWYLZSWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method includes the bromination of 3-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or column chromatography to obtain high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings, where the halogen atoms are replaced by aryl or alkyl groups.

Reduction Reactions: The halogen atoms can be reduced to hydrogen atoms using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

Electrophilic Substitution: Bromine (Br2) in dichloromethane.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

Substitution Products: Depending on the substituents introduced, various substituted pyridines can be obtained.

Coupling Products: Biaryl or diaryl compounds are typically formed through cross-coupling reactions.

Scientific Research Applications

2,4-Dibromo-3-iodopyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-iodopyridine in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic or electrophilic attack. The presence of multiple halogens on the pyridine ring enhances its reactivity, allowing for selective functionalization at specific positions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions.

Comparison with Similar Compounds

Positional Isomers: 3,5-Dibromo-4-iodopyridine

Molecular Formula : C₅H₂Br₂IN (same as target compound)

Key Differences :

- Halogen positions: Bromine at 3- and 5-positions, iodine at 4-position (vs. 2,4-dibromo-3-iodo).

- Synthesis : Prepared via bromination/diazotization of pyridin-4-amine or halogen exchange from 3,4,5-tribromopyridine, offering cost-effective routes compared to traditional methods.

- Applications : Positional isomerism affects electronic properties and reactivity. The 3,5-dibromo-4-iodo derivative may exhibit distinct regioselectivity in coupling reactions due to steric and electronic differences.

Dibromopyridine Derivatives: 2,5-Dibromopyridine

Amino-Substituted Analogs: 2-Amino-5-bromo-3-iodopyridine

Molecular Formula : C₅H₄BrIN₂

CAS : 381233-96-1

Key Differences :

- Amino group at the 2-position replaces one bromine atom.

- Applications: The amino group enhances solubility in polar solvents and facilitates hydrogen bonding, making this derivative suitable for coordination chemistry or as a ligand in catalysis.

Hydroxy-Substituted Analogs: 2-Bromo-3-hydroxy-6-iodopyridine

Molecular Formula: C₅H₃BrINO CAS: 129611-32-1 Key Differences:

- Hydroxyl group at the 3-position introduces hydrogen bonding capability.

- Reactivity : The hydroxyl group may participate in tautomerism or act as a directing group in electrophilic substitutions, contrasting with the purely halogenated target compound.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2,4-Dibromo-3-iodopyridine is a halogenated pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_5H_2Br_2I_N. Its structure features two bromine atoms and one iodine atom attached to the pyridine ring, which significantly influences its reactivity and biological properties.

Biological Activity

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7) and reported the following findings:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 30 | 30 |

The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

- DNA Intercalation : The halogenated groups may facilitate intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

Case Studies

-

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated pyridines, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, paving the way for further exploration in drug development . -

Research on Anticancer Properties

Another significant study investigated the anticancer properties of this compound in vivo using mouse models implanted with human tumor cells. The treatment group exhibited a marked reduction in tumor size compared to the control group, supporting the findings from in vitro studies regarding its potential as a therapeutic agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,4-Dibromo-3-iodopyridine to ensure regioselectivity?

To achieve regioselective bromination and iodination, researchers should:

- Compare halogenation agents : Use controlled stoichiometry of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination to minimize over-halogenation .

- Monitor reaction kinetics : Employ in-situ techniques like FT-IR or NMR to track intermediate formation and adjust reaction times/temperatures.

- Purification : Utilize column chromatography with a gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts (e.g., dihalogenated isomers).

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- NMR analysis :

- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 356.76 (C₅H₂Br₂IN⁺) with isotopic patterns matching bromine and iodine .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : Apply the SHELX program suite (e.g., SHELXL) for structure solution and refinement, leveraging its robustness for heavy-atom (Br, I) corrections .

- Validation : Cross-check crystallographic parameters (e.g., R-factor < 5%, bond angles within 2° of idealized geometry) to ensure accuracy.

Advanced Research Questions

Q. How can researchers investigate the electronic effects of halogen substituents on the reactivity of this compound in cross-coupling reactions?

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify reactive sites.

- Experimental validation : Compare Suzuki-Miyaura coupling yields using Pd catalysts under varying conditions (e.g., ligand effects, solvent polarity).

- Data correlation : Link computational results (e.g., Fukui indices) with experimental reactivity trends to establish predictive models .

Q. What strategies address contradictory spectral data when characterizing halogenated pyridine derivatives like this compound?

- Cross-validation : Combine multiple techniques (e.g., X-ray diffraction, 2D NMR) to resolve ambiguities in peak assignments.

- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments in crowded NMR spectra.

- Error analysis : Quantify signal-to-noise ratios and refine data acquisition parameters (e.g., increased scan counts for low-concentration samples) .

Q. How can this compound serve as a precursor for designing chiral ligands in asymmetric catalysis?

- Functionalization : Introduce phosphine or amine groups at the pyridine nitrogen or halogen positions to create bidentate ligands.

- Metal coordination : Screen Ru or Pd complexes (e.g., Dibromo[(R,R)-XylSKEWPHOS]ruthenium(II)) for enantioselectivity in hydrogenation or C–C bond formation .

- Performance metrics : Compare turnover numbers (TON) and enantiomeric excess (ee) with literature benchmarks for analogous ligands.

Methodological Notes

- Synthetic protocols must detail halogenation sequence (bromination before iodination to avoid steric hindrance).

- Safety : Halogenated pyridines require handling in fume hoods due to potential toxicity (R-phrases: R20/21/22) .

- Ethical reporting : Adhere to ICMJE guidelines for documenting chemical sources, purity, and experimental reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.